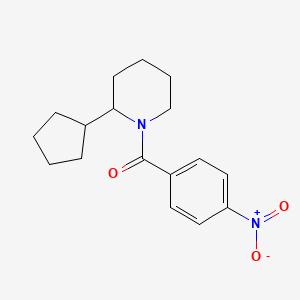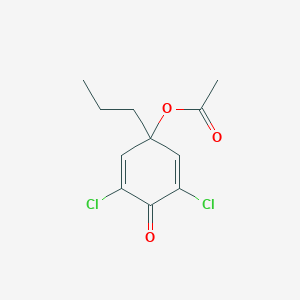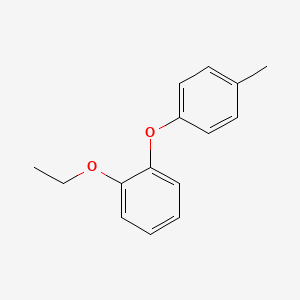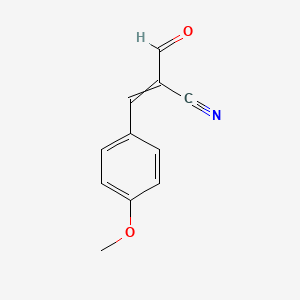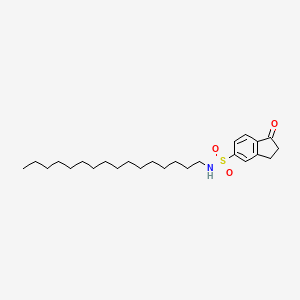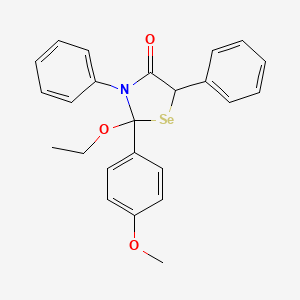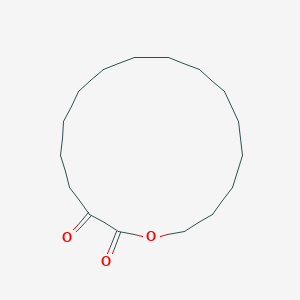
1-Oxacycloheptadecane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxacycloheptadecane-2,3-dione is an organic compound characterized by a 17-membered lactone ring with two ketone functionalities at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxacycloheptadecane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a long-chain diacid with a dehydrating agent can lead to the formation of the lactone ring. Another method involves the use of a ring-closing metathesis reaction, where a suitable diene precursor is cyclized in the presence of a ruthenium-based catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxacycloheptadecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Oxacycloheptadecane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Oxacycloheptadecane-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
1-Oxacycloheptadecane-2,3-dione can be compared with other similar compounds such as:
Cyclohexane-1,3-dione: A smaller ring structure with similar reactivity.
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.
N-isoindoline-1,3-dione: Used in pharmaceutical synthesis and organic synthesis.
Uniqueness: this compound is unique due to its large ring size and the presence of two ketone functionalities, which provide distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
61127-97-7 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
oxacycloheptadecane-2,3-dione |
InChI |
InChI=1S/C16H28O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-16(15)18/h1-14H2 |
Clé InChI |
JWQSHVSXPYKYKY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCOC(=O)C(=O)CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
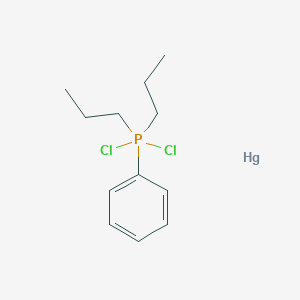



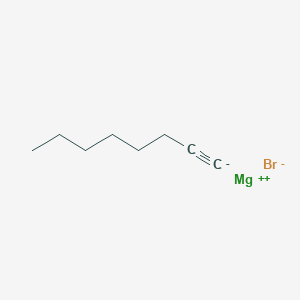
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
